(1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Brand Name: Vulcanchem
CAS No.: 92283-88-0
VCID: VC0559704
InChI: InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13-/m1/s1
SMILES: C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol

(1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

CAS No.: 92283-88-0

Cat. No.: VC0559704

Molecular Formula: C13H14O4

Molecular Weight: 234.25 g/mol

Purity: 95%min

* For research use only. Not for human or veterinary use.

(1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane - 92283-88-0

Specification

CAS No. 92283-88-0
Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
IUPAC Name (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Standard InChI InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13-/m1/s1
SMILES C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
Canonical SMILES C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4

Introduction

Structural Characteristics and Identification

Molecular Structure Overview

(1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane features a complex tricyclic core structure with four oxygen atoms incorporated into the ring system. The nomenclature "tetraoxatricyclo[5.4.0.02,4]undecane" indicates a tricyclic structure with 11 carbon atoms (undecane) and four oxygen atoms integrated into the rings. The bracketed notation [5.4.0.02,4] defines the bridging pattern of the tricyclic system, with direct connections between carbons that create the complex three-dimensional structure. The compound contains a phenyl group attached at position 10, which contributes significantly to its chemical properties and potential interactions.

Stereochemistry and Conformation

The stereochemical designations (1R,2S,4S,7R,10R) indicate specific spatial arrangements of substituents at five stereocenters within the molecule. These chiral centers create a unique three-dimensional configuration that distinguishes this specific isomer from other stereoisomers in the same structural family. The presence of multiple stereocenters results in a rigid conformation with precise spatial orientation of functional groups, which likely influences its chemical reactivity and potential biological interactions.

Structural Comparison with Related Compounds

A similar compound, (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane, differs in having an additional methoxy group at position 5 and different stereochemistry at positions 2 and 4. This structural relationship provides some insight into the general properties of this class of compounds, though the specific stereochemical differences likely result in distinct conformational properties and reactivity patterns for each isomer.

Physical and Chemical Properties

Molecular Properties

Based on structural analysis, (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is expected to have properties similar to other polycyclic ethers with comparable structures. The compound's molecular formula is likely C13H14O4, with an estimated molecular weight of approximately 234.25 g/mol (calculated based on its structural elements). The absence of a methoxy group differentiates it from the similar compound observed in available data, which has a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol.

Spectroscopic Characteristics

The compound's complex structure would produce distinctive spectroscopic signatures that could be used for identification and characterization. In nuclear magnetic resonance (NMR) spectroscopy, the presence of multiple stereocenters would result in a complex pattern of signals, with the phenyl group typically showing characteristic aromatic proton signals in the 7-8 ppm range. Infrared spectroscopy would likely show strong C-O stretching bands characteristic of ether functional groups.

Solubility and Physical State

Based on structural features, (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane would likely be a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate. The presence of multiple ether linkages suggests potential hydrogen bond acceptor capabilities, which might enhance solubility in polar aprotic solvents, while the phenyl group contributes to solubility in aromatic and non-polar solvents.

Synthetic Approaches

Stereochemical Control Strategies

The synthesis of compounds with multiple stereocenters typically employs various strategies to control stereochemistry, including:

  • Use of chiral catalysts or auxiliaries

  • Substrate-controlled reactions exploiting existing stereochemistry

  • Kinetic resolution approaches

  • Stereoselective cyclization reactions

For (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane, the specific stereochemical pattern might be achieved through a combination of these approaches, with particular attention to the 2S and 4S configurations that differ from the related compound mentioned in the literature.

Purification Challenges

Purification of stereochemically complex molecules presents significant challenges, especially when separating closely related isomers. Techniques likely needed for purifying the target compound include:

  • Column chromatography with chiral stationary phases

  • Recrystallization from appropriate solvent systems

  • Preparative high-performance liquid chromatography (HPLC)

  • Stereoisomer-selective chemical derivatization followed by conventional separation techniques

Chemical Reactivity

Stability Considerations

The stability of the compound would be influenced by several factors:

Table 1: Predicted Stability Under Various Conditions

ConditionExpected StabilityPotential Degradation Pathways
Ambient temperatureStableMinimal degradation
Strong acidUnstableEther cleavage, ring opening
Strong baseModerately stableLimited reactivity
Oxidative conditionsLow stabilityOxidation of ether linkages
Reductive conditionsModerately stablePotential ring modifications
UV lightVariable stabilityPossible photochemical rearrangements

Analytical Methods for Characterization

Spectroscopic Techniques

Comprehensive characterization of (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane would require multiple complementary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would reveal the proton environments, including distinctive signals for the phenyl group

    • 13C NMR would provide information about the carbon framework

    • 2D techniques such as COSY, HSQC, and NOESY would be crucial for confirming the stereochemical assignments

  • Infrared (IR) Spectroscopy:

    • Would show characteristic bands for C-O bonds in the ether linkages

    • Could provide information about the aromatic C-H stretching from the phenyl group

  • Mass Spectrometry:

    • Would confirm the molecular weight and provide fragmentation patterns characteristic of the tricyclic structure

    • High-resolution mass spectrometry would enable determination of the molecular formula

X-ray Crystallography

X-ray crystallography would be the definitive method for confirming the three-dimensional structure and absolute stereochemistry of (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane. This technique would:

  • Provide precise bond lengths and angles

  • Confirm the spatial arrangement of all atoms, including the stereochemistry at positions 1, 2, 4, 7, and 10

  • Reveal any interesting conformational features or intramolecular interactions

  • Enable comparison with related structures to understand structure-property relationships

Chromatographic Analysis

Various chromatographic techniques would be valuable for assessing the purity of (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane and distinguishing it from stereoisomers:

  • High-Performance Liquid Chromatography (HPLC):

    • Particularly with chiral stationary phases to separate stereoisomers

    • Could be coupled with mass spectrometry for additional structural information

  • Gas Chromatography (GC):

    • Might be suitable if the compound has sufficient volatility

    • Could provide information about thermal stability

  • Thin-Layer Chromatography (TLC):

    • Useful for monitoring reactions and initial purity assessments

    • Multiple solvent systems could help distinguish closely related compounds

Comparison with Structural Analogs

Structural Differences with Known Analogs

The most closely related compound identified in the available literature is (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane. Key differences include:

  • Stereochemistry at positions 2 and 4 (R vs. S)

  • Presence of a methoxy group at position 5 in the analog, which is absent in the target compound

  • Resulting differences in molecular weight and polarity

Structure-Property Relationships

Understanding how subtle structural differences affect properties is crucial for rational design and application of compounds in this class. The comparison between (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane and its analogs could reveal important structure-property relationships, including:

  • How stereochemistry influences molecular conformation and stability

  • The impact of additional substituents (such as methoxy groups) on physical properties and reactivity

  • Structure-based predictions of properties for other members of this compound class

Table 2: Comparative Analysis of Structural Features

CompoundStereocentersSubstituentsExpected Impact on Properties
(1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane1R, 2S, 4S, 7R, 10RPhenyl at position 10Base reference compound
(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane1R, 2R, 4R, 5S, 7R, 10RPhenyl at position 10, Methoxy at position 5Increased polarity, different conformational properties, potential for additional hydrogen bonding

Future Research Directions

Synthetic Methodology Development

Future research on (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane could focus on:

  • Developing efficient stereoselective synthetic routes

  • Exploring methods for late-stage functionalization of the tricyclic core

  • Creating libraries of structural analogs with varying substituents and stereochemistry

  • Investigating catalytic asymmetric approaches to the core structure

Property Exploration and Application Development

Additional areas for investigation might include:

  • Systematic study of physical properties across a series of structural analogs

  • Screening for potential biological activities

  • Exploration of applications in supramolecular chemistry or materials science

  • Investigation of potential catalytic properties, particularly in stereoselective transformations

Computational Studies

Computational approaches could provide valuable insights into the properties of (1R,2S,4S,7R,10R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane, including:

  • Conformational analysis to understand the preferred three-dimensional structure

  • Prediction of reactivity patterns and potential reaction pathways

  • Modeling of interactions with potential biological targets

  • Investigation of electronic properties and their relationship to reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator